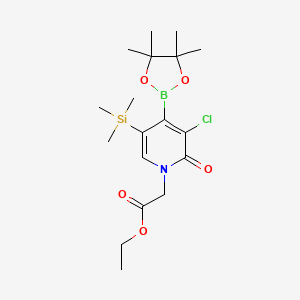
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of a preformed benzoic acid derivative. One common method is the reaction of 3-methylbenzoic acid with pyrrolidine under appropriate conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Major Products Formed
Oxidation: 3-Methyl-4-carboxybenzoic acid.
Reduction: 3-Methyl-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the methyl group.
3-Methylbenzoic acid: Similar structure but lacks the pyrrolidinyl group.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Contains a different heterocyclic substituent.
Uniqueness
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the methyl and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-methyl-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChI 键 |
JLOCZZJDGGLEME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)





![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)


